Egfr/her2/cdk9-IN-3

Description

Significance of Receptor Tyrosine Kinases (EGFR/HER2) in Oncogenesis

The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) are members of the ErbB family of receptor tyrosine kinases. amegroups.org These receptors play crucial roles in normal cellular processes such as proliferation, survival, and differentiation. amegroups.orgscielo.org.co However, in many types of cancer, including breast, lung, and ovarian cancers, these receptors are often overexpressed or mutated. amegroups.orgplos.orgnih.govmdpi.com This dysregulation leads to aberrant signaling, which can trigger a cascade of events promoting uncontrolled cell growth, angiogenesis (the formation of new blood vessels to supply the tumor), and metastasis (the spread of cancer to other parts of the body). amegroups.orgscielo.org.co

The formation of heterodimers, particularly between EGFR and HER2, can result in more potent and prolonged signaling compared to homodimers. plos.orgnih.gov This enhanced signaling further contributes to the aggressive nature of tumors with EGFR and HER2 alterations. Consequently, both EGFR and HER2 have become prime targets for anticancer drug development. nih.gov

Role of Transcriptional Cyclin-Dependent Kinase 9 (CDK9) in Cancer Progression

Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcription, the process by which genetic information from DNA is copied into RNA. patsnap.comnih.gov Specifically, CDK9 is a component of the positive transcription elongation factor b (P-TEFb) complex, which releases RNA polymerase II from a paused state, allowing for the efficient transcription of genes. patsnap.comnih.gov

In many cancers, CDK9 activity is significantly upregulated. nih.gov This increased activity leads to the overexpression of genes that are critical for cancer cell survival and proliferation, including anti-apoptotic proteins like Mcl-1 and the proto-oncogene MYC. nih.govmdpi.comum.es Dysregulation of CDK9 is associated with a poorer prognosis in several cancer types. nih.gov Therefore, inhibiting CDK9 presents a promising strategy to halt uncontrolled cancer cell growth by cutting off the supply of essential survival proteins. patsnap.com

Rationale for Combined Kinase Inhibition Strategies

The development of resistance to single-agent kinase inhibitors is a major challenge in cancer therapy. Tumors can adapt by activating alternative signaling pathways to bypass the blocked target. This has led to the rationale of combining kinase inhibitors to target multiple pathways simultaneously. mdpi.comaacrjournals.org

A combined inhibition strategy aims to:

Attack cancer from multiple angles: By targeting distinct but interconnected pathways, such as the signaling cascades driven by EGFR/HER2 and the transcriptional machinery controlled by CDK9, it is possible to achieve a more potent and durable anti-tumor effect. mdpi.com

Overcome resistance: Simultaneously blocking a primary growth pathway and a key survival mechanism can prevent or delay the emergence of resistant cancer cells.

Improve therapeutic index: The combination of targeted agents may allow for a more effective anti-cancer response with potentially manageable side effects compared to traditional chemotherapy. aacrjournals.org

Strategies for combined inhibition include using multiple individual drugs or developing single molecules that can inhibit several targets at once. mdpi.com This dual-action approach is critical in tumors that rely on both receptor tyrosine kinase signaling and transcriptional elongation for their survival.

Overview of EGFR/HER2/CDK9-IN-3 as a Preclinical Research Compound

This compound is a novel, preclinical compound designed as a multi-target inhibitor. It potently inhibits the kinase activities of EGFR, HER2, and CDK9. medchemexpress.com By targeting these three key enzymes, the compound aims to disrupt both the signaling pathways that promote cell division and the transcriptional regulation that sustains cancer cell proliferation.

Preclinical studies have shown that this compound exhibits significant antitumor activity in various cancer cell lines, particularly those that overexpress EGFR and HER2. The compound's ability to induce apoptosis (programmed cell death) has been demonstrated in laboratory models.

Table 1: Kinase Inhibitory Activity of this compound

| Target Kinase | IC50 (nM) |

| EGFR | 191.08 medchemexpress.com |

| HER2 | 132.65 medchemexpress.com |

| CDK9 | 113.98 medchemexpress.com |

IC50 represents the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Chemical Properties of this compound

| Property | Value |

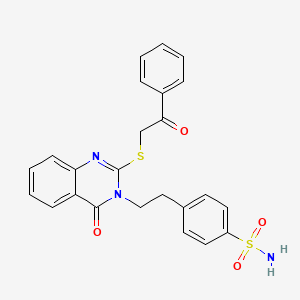

| Molecular Formula | C24H21N3O4S2 |

| Molecular Weight | 479.6 g/mol |

| IUPAC Name | 4-[2-(4-oxo-2-phenacylsulfanylquinazolin-3-yl)ethyl]benzenesulfonamide |

This multi-targeted approach holds promise for addressing the complexities of cancer and overcoming resistance mechanisms observed with single-target therapies. Further research is necessary to fully elucidate the therapeutic potential of this compound.

Structure

3D Structure

Properties

Molecular Formula |

C24H21N3O4S2 |

|---|---|

Molecular Weight |

479.6 g/mol |

IUPAC Name |

4-[2-(4-oxo-2-phenacylsulfanylquinazolin-3-yl)ethyl]benzenesulfonamide |

InChI |

InChI=1S/C24H21N3O4S2/c25-33(30,31)19-12-10-17(11-13-19)14-15-27-23(29)20-8-4-5-9-21(20)26-24(27)32-16-22(28)18-6-2-1-3-7-18/h1-13H,14-16H2,(H2,25,30,31) |

InChI Key |

ZTSOUXIIJZKOEJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CSC2=NC3=CC=CC=C3C(=O)N2CCC4=CC=C(C=C4)S(=O)(=O)N |

Origin of Product |

United States |

Molecular Mechanisms of Action of Egfr/her2/cdk9 in 3

Epidermal Growth Factor Receptor (EGFR) Inhibition

EGFR/HER2/CDK9-IN-3 demonstrates significant inhibitory effects on EGFR, a receptor tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and differentiation. mdpi.comrndsystems.com Aberrant activation of EGFR is a common feature in many human cancers. mdpi.com

Interaction with EGFR Kinase Domain

This compound functions by binding to the active site of the EGFR kinase domain. This interaction blocks the kinase activity of the receptor, thereby preventing the downstream signaling events that promote tumor growth. nih.gov The activation of the EGFR kinase domain is a critical step that involves the formation of an asymmetric dimer, and disruption of this process is a key mechanism for inhibition. nih.gov

Modulation of EGFR-Mediated Downstream Signaling Pathways (e.g., Ras-MAPK, PI3K-Akt)

Upon activation, EGFR triggers multiple downstream signaling cascades, including the Ras-Raf-MEK-ERK (Ras-MAPK) and the PI3K-Akt pathways. mdpi.comnih.gov These pathways are central to cell proliferation, survival, and motility. mdpi.com By inhibiting EGFR, this compound effectively blocks the activation of these crucial downstream pathways.

The Ras-MAPK pathway is a major signaling route for numerous receptor tyrosine kinases and is a focal point in cancer therapy. nih.gov EGFR signaling can activate the MAPK pathway, and in some cases, this can occur independently of Ras. nih.gov

The PI3K-Akt pathway is another critical downstream effector of EGFR signaling. nih.govnih.gov This pathway is frequently activated in cancer and plays a significant role in tumor initiation and progression. nih.govnih.gov Inhibition of EGFR leads to the suppression of the PI3K-Akt signaling cascade. nih.gov

Human Epidermal Growth Factor Receptor 2 (HER2) Inhibition

This compound also potently inhibits HER2, a member of the EGFR (or ERBB) family of receptor tyrosine kinases. rndsystems.com HER2 is a key driver in certain types of cancer, particularly breast cancer. researchgate.net

Disruption of HER2 Dimerization and Activation

HER2 can be activated through the formation of homodimers or heterodimers with other ERBB family members, with HER2 being the preferred dimerization partner. researchgate.netnih.gov This dimerization is essential for the activation of its kinase and subsequent downstream signaling. rndsystems.com this compound disrupts this process by inhibiting the kinase activity of HER2. Some therapeutic agents targeting HER2, like pertuzumab, function by directly inhibiting ligand-induced HER2 dimerization. mdpi.commdpi.com

Functional Redundancy and Cross-talk within the ERBB Family

The ERBB family, which includes EGFR, HER2, HER3, and HER4, is characterized by significant cross-talk and functional redundancy. rndsystems.comoncotarget.com For instance, the HER2/HER3 dimer is considered a highly potent signaling complex that directly activates the PI3K pathway. nih.gov Resistance to therapies targeting a single ERBB receptor can arise due to this redundancy. oncotarget.com By targeting both EGFR and HER2, this compound addresses this challenge, potentially overcoming resistance mechanisms. oncotarget.com This cross-talk can also involve other receptor tyrosine kinases, further complicating the signaling network. nih.gov

Cyclin-Dependent Kinase 9 (CDK9) Inhibition

In addition to its effects on the ERBB family, this compound is a potent inhibitor of CDK9. medchemexpress.com CDK9 is a transcriptional kinase that, in complex with its cyclin T partner, forms the positive transcription elongation factor b (P-TEFb). nih.govresearchgate.net P-TEFb plays a crucial role in regulating the elongation phase of transcription by phosphorylating the C-terminal domain of RNA polymerase II. nih.govresearchgate.net

Dysregulation of CDK9 activity has been observed in various cancers, where it contributes to the sustained expression of anti-apoptotic proteins and oncogenes. nih.govcancerindex.org By inhibiting CDK9, this compound disrupts transcriptional regulation, leading to a decrease in the expression of genes essential for cancer cell survival and proliferation. This mechanism is distinct from its action on EGFR and HER2, providing a multi-pronged attack on cancer cells. The inhibition of CDK9 can also modulate the PI3K/AKT signaling pathway, further contributing to its anti-tumor effects. researchgate.net

Inhibitory Activity of this compound medchemexpress.com

| Target | IC50 (nM) |

| EGFR | 191.08 |

| HER2 | 132.65 |

| CDK9 | 113.98 |

Impact on Positive Transcription Elongation Factor b (P-TEFb) Complex Formation

Cyclin-Dependent Kinase 9 (CDK9) is a protein kinase that serves as the catalytic core of the Positive Transcription Elongation Factor b (P-TEFb) complex. nih.govresearchgate.net This complex is essential for regulating gene expression. CDK9 primarily partners with a regulatory subunit, most commonly Cyclin T1, to form the active P-TEFb complex. nih.govum.esnih.gov The activity of this complex is crucial for the transition of RNA Polymerase II (RNA Pol II) from a paused state to a productive elongation phase during transcription. nih.gov

The function of this compound as a potent CDK9 inhibitor means it directly interferes with the enzymatic activity of the P-TEFb complex. medchemexpress.com While the compound does not prevent the physical association of CDK9 and its cyclin partner, it binds to the ATP-binding pocket of CDK9, preventing the kinase from performing its function. This inhibition effectively neutralizes the P-TEFb complex's ability to regulate transcription. A significant portion of cellular P-TEFb is naturally held in an inactive state, sequestered by proteins like HEXIM1 and the 7SK small nuclear RNA (snRNA). um.esnih.gov By inhibiting the remaining active pool of P-TEFb, this compound ensures a comprehensive shutdown of this critical transcriptional pathway.

Regulation of RNA Polymerase II (RNA Pol II) Phosphorylation and Pause Release

The transition from transcriptional initiation to productive elongation is a key regulatory checkpoint in gene expression. After initiating transcription, RNA Pol II often pauses approximately 30-60 nucleotides downstream from the promoter. nih.gov This pausing is mediated by negative regulatory factors, including the DRB sensitivity-inducing factor (DSIF) and the negative elongation factor (NELF). nih.gov

The release of this pause is triggered by the P-TEFb complex. nih.gov Active P-TEFb, containing CDK9, is recruited to the site, where it phosphorylates several targets to promote elongation. nih.gov The most critical of these is the C-terminal domain (CTD) of the largest subunit of RNA Pol II. researchgate.netoncotarget.com CDK9 specifically phosphorylates the serine residue at position 2 (Ser2) of the repeating heptapeptide (B1575542) sequence (YSPTSPS) within the CTD. nih.govresearchgate.netbiorxiv.org This phosphorylation event is a key signal that causes the dissociation of NELF and converts DSIF into a positive elongation factor, allowing RNA Pol II to resume its journey along the DNA template. nih.gov

Inhibition of CDK9 by this compound abolishes the phosphorylation of RNA Pol II at Ser2. universiteitleiden.nlmedchemexpress.eu This lack of phosphorylation prevents the release of the paused RNA Pol II, effectively halting transcriptional elongation. universiteitleiden.nl This mechanism leads to a rapid and dramatic reduction in the production of messenger RNAs (mRNAs), particularly those with short half-lives. oaepublish.com

Downregulation of Short-Lived Oncogenic Proteins (e.g., c-MYC, Mcl-1, XIAP)

Many cancers are dependent on the continuous high-level expression of key oncogenic proteins that drive proliferation and suppress apoptosis. nih.gov A significant number of these critical proteins, including the transcription factor c-MYC and the anti-apoptotic proteins Myeloid Cell Leukemia-1 (Mcl-1) and X-linked inhibitor of apoptosis protein (XIAP), are inherently unstable and have very short mRNA and protein half-lives. oaepublish.comacs.org Their sustained presence in cancer cells requires constant, active transcription.

The inhibition of transcriptional elongation by this compound proves particularly detrimental to the expression of these specific proteins. By blocking CDK9-mediated RNA Pol II pause release, the compound effectively shuts down the cellular machinery responsible for producing the mRNAs that code for c-MYC, Mcl-1, and XIAP. nih.govresearchgate.netaacrjournals.org This leads to a rapid decline in their cellular levels, depriving the cancer cell of critical survival and proliferation signals. acs.orgnih.gov The downregulation of Mcl-1, in particular, shifts the cellular balance towards apoptosis, as a key mechanism of cell death evasion is removed. nih.govmdpi.com

Induction of Apoptosis and Cell Cycle Arrest through CDK9 Pathway Modulation

The consequences of inhibiting the CDK9 pathway culminate in significant anti-tumor effects, namely the induction of programmed cell death (apoptosis) and arrest of the cell division cycle. oncotarget.comcancerindex.org These outcomes are a direct result of the molecular events described previously.

The downregulation of key anti-apoptotic proteins like Mcl-1 and XIAP is a primary driver of apoptosis following CDK9 inhibition. oaepublish.comaacrjournals.org Without these proteins to counteract pro-apoptotic signals, the intrinsic apoptotic pathway is activated, leading to caspase activation and cell death. mdpi.com Preclinical studies confirm that treatment with CDK9 inhibitors results in increased markers of apoptosis. cancerindex.org

Furthermore, the disruption of the expression of crucial cell cycle regulators leads to cell cycle arrest. The specific phase of arrest can vary, with reports showing accumulation of cells in the G1, S, or G2/M phases depending on the cellular context. oncotarget.commdpi.comoncotarget.com For instance, the downregulation of MYB, a transcription factor regulated by CDK9, has been linked to G2/M cell cycle arrest in certain breast cancer cells. oncotarget.com This halt in proliferation, combined with the induction of apoptosis, creates a powerful two-pronged attack on cancer cell populations.

Integrated Multi-Target Kinase Modulation by this compound

This compound is distinguished by its ability to act on three distinct kinases simultaneously. It potently inhibits EGFR and HER2, two receptor tyrosine kinases on the cell surface that are central to signaling pathways controlling cell growth and division, while also targeting the intracellular transcriptional regulator CDK9. medchemexpress.com

The activation of EGFR and HER2 is a well-established driver in many cancers, leading to the development of targeted therapies like monoclonal antibodies and small-molecule tyrosine kinase inhibitors (TKIs). researchgate.netnih.govmdpi.com However, tumors can develop resistance to these agents through various mechanisms, including functional redundancy where signaling can continue through alternative pathways. nih.gov

By integrating EGFR and HER2 inhibition with CDK9 inhibition, this compound attacks the cancer cell on multiple fronts. It blocks the external signals that command the cell to proliferate (via EGFR/HER2) and simultaneously cripples the internal machinery required to transcribe the genes necessary for that proliferation and survival (via CDK9). This dual-action mechanism holds potential for increased efficacy and may overcome resistance mechanisms that plague single-target therapies.

Table of Kinase Inhibitory Activity This table displays the half-maximal inhibitory concentration (IC50) values for this compound against its target kinases, indicating the concentration of the compound required to inhibit 50% of the kinase activity.

| Target Kinase | IC50 (nM) | Reference |

| EGFR | 191.08 | , medchemexpress.com |

| HER2 | 132.65 | , medchemexpress.com |

| CDK9 | 113.98 | , medchemexpress.com |

Preclinical Efficacy Studies of Egfr/her2/cdk9 in 3

In Vitro Anti-proliferative and Apoptotic Effects

The in vitro activity of EGFR/HER2/CDK9-IN-3 has been evaluated across a range of cancer cell lines, demonstrating significant anti-proliferative and apoptosis-inducing capabilities.

The compound has shown notable efficacy in various cancer models, particularly those characterized by the overexpression of its target proteins.

Breast Cancer: In HER2-positive breast cancer cell lines such as BT474 and SKBR3, this compound has demonstrated significant antitumor activity. The compound's effectiveness extends to triple-negative breast cancer (TNBC) models, where it has shown the ability to reduce cell viability. Studies have also highlighted its potential in overcoming resistance to conventional therapies, as it retains activity in trastuzumab-resistant cell lines. Furthermore, research on a similar CDK9-targeting compound, THAL-SNS-032, showed profound inhibitory activity in ER-positive and dual ER/HER2-positive cell lines like MCF7 and BT474, with less effect in HER2-overexpressing, ER-negative lines such as SKBR3 and HCC1569. capes.gov.brresearchgate.net This suggests that the efficacy of targeting CDK9 can be influenced by the specific molecular subtype of breast cancer.

Esophageal Adenocarcinoma (EAC): The components of the this compound target profile are highly relevant in esophageal cancer. EGFR overexpression is a common feature in esophageal squamous cell carcinomas (ESCC), a major subtype of esophageal cancer. nih.gov Studies on CDK9 inhibition in EAC have demonstrated that it can reduce cell proliferation and induce apoptosis. nih.gov For instance, CDK9 inhibitors like Flavopiridol and CAN508 have been shown to be cytotoxic in EAC cell lines such as SKGT4, FLO-1, and OE33. nih.gov Given that EGFR and HER2 are established therapeutic targets in esophageal cancer, a compound that also inhibits CDK9 could offer a multi-pronged attack against this malignancy. mdpi.comcancerresearch.org

The potency of this compound is quantified by its half-maximal inhibitory concentration (IC50) values against its target kinases.

The reported IC50 values for this compound are:

EGFR: 191.08 nM medchemexpress.comtargetmol.com

HER2: 132.65 nM medchemexpress.comtargetmol.com

CDK9: 113.98 nM medchemexpress.comtargetmol.com

These nanomolar concentrations indicate a high degree of potency against each of its intended targets. medchemexpress.comtargetmol.com

Interactive Data Table: IC50 Values of this compound

| Target | IC50 (nM) |

|---|---|

| EGFR | 191.08 |

| HER2 | 132.65 |

The inhibition of CDK9 by this compound directly impacts the regulation of the cell cycle. CDK9 is a crucial component of the positive transcription elongation factor b (P-TEFb) complex, which is necessary for the transcription of many genes involved in cell cycle progression and survival. nih.gov

Inhibition of CDK9 has been shown to cause cell cycle arrest. For example, studies on other CDK9 inhibitors in esophageal adenocarcinoma cells demonstrated an induction of G1 arrest. nih.gov Specifically, genetic downregulation of CDK9 in SKGT4 cells led to an increase in the proportion of cells in the G1 phase. nih.gov

In some cancer models, such as triple-negative breast cancer, CDK9 inhibition has been associated with G2/M cell cycle arrest. This suggests that the specific phase of cell cycle arrest can be context-dependent.

The dual inhibition of cdc7 and CDK9 by the compound PHA-767491 in TNBC cells resulted in a G2-M cell cycle arrest, highlighting the complex interplay of kinase inhibition on cell cycle control. eur.nl

A key mechanism of action for this compound is the induction of apoptosis, or programmed cell death.

Inhibition of EGFR and HER2 can lead to the upregulation of pro-apoptotic proteins like BIM and PUMA. annualreviews.org

The inhibition of CDK9 leads to the depletion of short-lived anti-apoptotic proteins, most notably Mcl-1. nih.govmdpi.com This depletion is a primary driver of apoptosis in cancer cells dependent on these survival proteins.

Studies have confirmed the induction of apoptosis through Western blot analyses, which show an increase in markers of cell death in cells treated with the compound. Furthermore, research on other CDK inhibitors has demonstrated increased activity of caspases 3, 8, and 9, as well as elevated levels of cytochrome C in breast cancer cell lines, indicating the activation of the caspase cascade, a central component of the apoptotic pathway. mdpi.com

In Vivo Antitumor Activity in Preclinical Models

The promising in vitro results for this compound and related compounds have been further investigated in in vivo models to assess their real-world therapeutic potential.

Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, provide a more clinically relevant setting to evaluate anticancer agents.

While specific PDX model data for this compound is not extensively detailed in the provided search results, the efficacy of targeting its constituent pathways has been demonstrated in such models. For instance, inhibitors of EGFR and HER2 have been evaluated in esophageal cancer PDX models, with EGFR gene amplification being a predictor of sensitivity. nih.gov

In triple-negative breast cancer, a synergistic effect has been observed when combining a CDK9 inhibitor with an EGFR inhibitor (lapatinib) in PDX models. europa.eu

Furthermore, a selective CDK9 inhibitor, BAY1143572, showed significant tumor growth reduction in esophageal adenocarcinoma PDX models, both as a single agent and in combination with radiation. oncotarget.com These findings support the in vivo potential of a multi-target inhibitor like this compound in relevant cancer types.

Tumor Growth Inhibition Assessments in Murine Xenograft Models

In vivo studies utilizing murine xenograft models have substantiated the antitumor capabilities of this compound. The compound has demonstrated a significant inhibitory effect on tumor growth in models such as the MV4-11 xenograft mouse model. medchemexpress.eu The rationale for its efficacy lies in its multi-targeted approach, which disrupts key signaling pathways essential for the proliferation and survival of cancer cells.

The inhibition of CDK9, a component of the positive transcription elongation factor b (P-TEFb), is a critical aspect of the compound's activity. mdpi.com Studies on other selective CDK9 inhibitors have provided insights into the potential anti-tumor effects conferred by this mechanism. For instance, in esophageal adenocarcinoma xenograft models, the CDK9 inhibitor CAN508 led to a 50.8% reduction in tumor volume, while another CDK inhibitor, Flavopiridol, resulted in a 63.1% reduction compared to controls. nih.gov These findings underscore the importance of CDK9 inhibition as a strategy for controlling tumor growth in vivo. nih.govoncotarget.com Similarly, other novel CDK9 inhibitors have been shown to effectively suppress tumor growth in xenograft models of various cancers, including triple-negative breast cancer and pancreatic cancer. mdpi.commdpi.com

The dual blockade of EGFR and HER2, both members of the HER family of receptor tyrosine kinases, also contributes significantly to the compound's efficacy. aging-us.comnih.gov The aberrant activation of these receptors is a known driver in multiple malignancies. aging-us.comnih.gov The evaluation of other dual EGFR/HER2 inhibitors, such as lapatinib, has shown their ability to control tumor growth in patient-derived xenograft (PDX) models, further validating this therapeutic strategy. aging-us.com

| Inhibitor | Cancer Model | Key Finding | Reference |

|---|---|---|---|

| This compound | MV4-11 Xenograft | Demonstrated significant tumor growth inhibition. | medchemexpress.eu |

| CAN508 (CDK9 Inhibitor) | Esophageal Adenocarcinoma Xenograft | Caused a 50.8% reduction in tumor volume. | nih.gov |

| Flavopiridol (CDK Inhibitor) | Esophageal Adenocarcinoma Xenograft | Resulted in a 63.1% reduction in tumor volume. | nih.gov |

| Lapatinib (EGFR/HER2 Inhibitor) | Esophageal Cancer PDX | Contained tumor growth in combination therapy. | aging-us.com |

Molecular Biomarker Analysis in Xenograft Tissues (e.g., Protein Levels, Phosphorylation States)

Analysis of xenograft tissues following treatment provides critical insights into the molecular mechanisms of action of this compound. The compound's engagement with its targets leads to distinct changes in protein levels and their phosphorylation states, which serve as biomarkers of its activity.

EGFR and HER2 Pathway Modulation: The primary mechanism of the compound involves the inhibition of EGFR and HER2 kinase activity, which prevents their autophosphorylation and the subsequent activation of downstream signaling pathways. medchemexpress.comnih.gov Studies on the effects of HER2 overexpression have shown that it alters the phosphorylation patterns of EGFR. nih.gov Specifically, HER2 can lead to a reduction in the phosphorylation of EGFR at key tyrosine residues, such as Y1045 and Y1068, which are docking sites for regulatory proteins. nih.gov The inhibition of EGFR and HER2 by a targeted compound is expected to produce a more profound and sustained decrease in the phosphorylation of these receptors and their downstream effectors. For instance, the pan-HER inhibitor afatinib (B358) has been shown to inhibit the phosphorylation of EGFR, as well as downstream proteins like S6 and ERK, in PDX models. aging-us.comnih.gov

CDK9 Pathway Modulation: Inhibition of CDK9 by this compound directly impacts transcriptional regulation. CDK9 is responsible for phosphorylating the C-terminal domain of RNA polymerase II (RNAP II), a crucial step for the elongation of transcription for many genes, including key oncogenes. mdpi.comnih.govoncotarget.com Pharmacological inhibition of CDK9 in xenograft models has been shown to decrease the levels of phosphorylated RNAP II. nih.gov This leads to the downregulation of short-lived anti-apoptotic proteins, most notably MCL-1. nih.govoncotarget.com Studies with selective CDK9 inhibitors have demonstrated a reduction in both MCL-1 mRNA and protein levels in tumor tissues. nih.gov Furthermore, CDK9 inhibition can also lead to the suppression of other oncogenes like MYC, which is a critical driver in many cancers. researchgate.net

| Target Pathway | Biomarker | Observed Change | Mechanism/Significance | Reference |

|---|---|---|---|---|

| EGFR/HER2 Signaling | p-EGFR (Y1045, Y1068) | Reduced | Inhibition of receptor autophosphorylation, blocking downstream signaling. | nih.gov |

| p-ERK, p-S6 | Reduced | Inhibition of downstream PI3K/AKT/mTOR and MAPK pathways. | aging-us.comnih.gov | |

| CDK9 Signaling | p-RNA Polymerase II | Reduced | Inhibition of transcriptional elongation. | nih.gov |

| MCL-1, MYC Protein/mRNA | Reduced | Downregulation of key anti-apoptotic and oncogenic proteins. | nih.govresearchgate.net |

Mechanisms of Therapeutic Resistance and Overcoming Strategies

Mechanisms of Acquired Resistance to Single-Target EGFR/HER2 Inhibition

Despite the initial success of EGFR and HER2 inhibitors, most patients eventually develop acquired resistance, leading to disease progression. This resistance can emerge through various mechanisms, broadly categorized as on-target alterations, activation of bypass pathways, and adaptive changes in the tumor's transcriptional landscape.

One of the most common mechanisms of acquired resistance involves the emergence of secondary mutations within the kinase domain of the target receptor itself. nih.gov These mutations interfere with the binding of the inhibitor, thereby reactivating the downstream signaling cascade.

T790M Mutation: For first-generation EGFR tyrosine kinase inhibitors (TKIs) like gefitinib (B1684475) and erlotinib, the most prevalent resistance mechanism is the T790M mutation in exon 20 of the EGFR gene. nih.govnih.gov This "gatekeeper" mutation, which accounts for 50-60% of resistance cases to first-generation TKIs, involves the substitution of a threonine (T) with a methionine (M) at position 790. nih.govcancerbiomed.org The bulkier methionine residue sterically hinders the binding of first-generation TKIs and increases the kinase's affinity for ATP, rendering the inhibitors ineffective. medscape.commdpi.com

C797S Mutation: The development of third-generation irreversible EGFR inhibitors, such as osimertinib, was a major advance, as they were specifically designed to be effective against tumors harboring the T790M mutation. nih.govbiomolther.org However, resistance to these agents can arise through a tertiary mutation, C797S. nih.govbiomolther.org This mutation replaces the cysteine residue at position 797 with a serine. nih.gov Since irreversible inhibitors form a covalent bond with this specific cysteine, its replacement by serine prevents drug binding and leads to resistance. nih.govnih.gov The C797S mutation is a significant clinical challenge as it confers resistance to all currently approved irreversible EGFR TKIs. biomolther.orgnih.gov

When a primary oncogenic pathway like EGFR is blocked, cancer cells can adapt by activating alternative or "bypass" signaling routes to maintain proliferation and survival. nih.gov This involves the upregulation or genetic alteration of other receptor tyrosine kinases (RTKs) or downstream signaling components.

MET Amplification: Amplification of the MET proto-oncogene is a well-documented mechanism of resistance to EGFR TKIs. mdpi.comoncotarget.com The MET receptor, upon binding its ligand, hepatocyte growth factor (HGF), activates downstream pathways, including the PI3K/AKT/mTOR and RAS/RAF/MAPK pathways. amegroups.orgnih.gov In the context of EGFR inhibition, MET amplification provides an alternative route to activate these crucial survival pathways, thus bypassing the blocked EGFR signal. oncotarget.comedpsciences.org It has been identified as an acquired resistance mechanism in a subset of non-small cell lung cancer (NSCLC) patients treated with EGFR inhibitors. medscape.com

HER2 Overexpression/Amplification: Overexpression or amplification of HER2, another member of the ErbB receptor family, is also a mechanism of acquired resistance to EGFR-targeted therapies. mdpi.comresearchgate.net Increased HER2 signaling can sustain downstream pathways like PI3K/AKT, even in the presence of an EGFR inhibitor. researchgate.net This occurs because HER2 can form heterodimers with other ErbB family members like HER3, which lacks significant kinase activity but can effectively recruit and activate PI3K. nih.govnih.gov This bypass mechanism has been observed in approximately 12% of NSCLC patients who develop resistance to EGFR TKIs. researchgate.net

PI3K/AKT/mTOR Pathway: The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is a central signaling node downstream of many RTKs, including EGFR and HER2. nih.govedpsciences.org It plays a critical role in cell proliferation, survival, and drug resistance. nih.gov Alterations that lead to the constitutive activation of this pathway, such as mutations in the PIK3CA gene or loss of the tumor suppressor PTEN, can confer resistance to EGFR and HER2 inhibitors. amsj.org By directly activating this key survival pathway, cancer cells become independent of the upstream signals from the inhibited receptors. edpsciences.orgamsj.org

| Compensatory Pathway | Mechanism of Action | Key Molecules Involved | References |

| MET Amplification | Provides an alternative RTK signal to activate downstream survival pathways. | MET, HGF, PI3K, AKT | medscape.comoncotarget.comamegroups.org |

| HER2 Overexpression | Sustains signaling through heterodimerization and activation of downstream effectors. | HER2, HER3, PI3K, AKT | mdpi.comnih.govresearchgate.net |

| PI3K/AKT/mTOR Activation | Constitutive activation of a key downstream survival pathway, uncoupling it from upstream receptor inhibition. | PIK3CA, PTEN, AKT, mTOR | edpsciences.orgamsj.org |

Distinct from genetic alterations, adaptive resistance involves a more dynamic and reversible process of transcriptional and signaling network reprogramming. portlandpress.com This can occur rapidly after the initiation of targeted therapy, allowing a subset of cancer cells to survive the initial therapeutic pressure. amegroups.org This rewiring often involves feedback loops that, when interrupted by an inhibitor, lead to the upregulation of alternative survival signals. portlandpress.comoncotarget.com For example, inhibition of the MAPK/ERK pathway can relieve negative feedback on several RTKs, leading to their increased expression and a rebound in pro-survival signaling. portlandpress.comamegroups.org This process, sometimes termed "adaptive kinome reprogramming," allows cancer cells to tolerate the drug and eventually develop more stable, genetically-encoded resistance mechanisms. portlandpress.comresearchgate.net

Overcoming Resistance through Dual/Multi-Target Inhibition by EGFR/HER2/CDK9-IN-3

The complexity of resistance mechanisms highlights the limitations of single-target therapies. A promising strategy to overcome resistance is the use of multi-target inhibitors that can simultaneously block the primary driver pathway and the key escape mechanisms. This compound is a novel compound designed to act on this principle, inhibiting not only the EGFR and HER2 receptors but also Cyclin-Dependent Kinase 9 (CDK9). medchemexpress.com CDK9 is a crucial component of the positive transcription elongation factor b (P-TEFb) complex, which regulates transcriptional elongation. mdpi.com By inhibiting CDK9, it is possible to suppress the transcription of key oncogenes and survival proteins that are often upregulated in resistant tumors. mdpi.comnih.gov

The inhibition of CDK9 has been shown to synergize with the inhibition of EGFR and HER2. aacrjournals.orgaacrjournals.org While EGFR/HER2 inhibitors block the upstream signaling cascade, the concurrent inhibition of CDK9 prevents the transcriptional upregulation of anti-apoptotic proteins (like Mcl-1) and other survival factors that cancer cells rely on to evade cell death. nih.govnih.gov Studies have demonstrated that combining CDK9 inhibitors with EGFR TKIs (such as erlotinib, gefitinib, and lapatinib) leads to synergistic anti-tumor effects in various cancer cell lines, including those resistant to EGFR-targeted therapy alone. aacrjournals.orgeur.nlnih.gov This combined approach can lead to enhanced cell proliferation reduction, induction of apoptosis, and cell cycle arrest. aacrjournals.orgeur.nl

| Combination Therapy | Cancer Model | Observed Synergistic Effect | References |

| Seliciclib (CDK inhibitor) + Erlotinib (EGFR TKI) | Non-Small Cell Lung Cancer | Enhanced tumor growth suppression in vitro and in vivo. | aacrjournals.org |

| PHA-767491 (Cdc7/CDK9 inhibitor) + EGFR-TKIs | Triple-Negative Breast Cancer | Overcame resistance, reduced proliferation, and induced apoptosis. | aacrjournals.orgeur.nlnih.gov |

| Flavopiridol (pan-CDK inhibitor) + Trastuzumab (anti-HER2 antibody) | Breast Cancer | Synergistic anti-tumor activity. | nih.gov |

| AZD4573 (CDK9 inhibitor) + Palbociclib (CDK4/6 inhibitor) | ER+ Breast Cancer | Synergistic tumor regression in resistant models. | researchgate.netaacrjournals.org |

The multi-targeted nature of this compound allows it to address several resistance mechanisms simultaneously. By inhibiting EGFR and HER2, it targets the primary oncogenic drivers, while the added inhibition of CDK9 provides a powerful tool to counteract adaptive transcriptional responses and the upregulation of survival pathways. Preclinical studies have shown that CDK9 inhibitors are highly effective at suppressing the growth of cancer cell lines that have acquired resistance to targeted therapies like the third-generation EGFR inhibitor, osimertinib. nih.gov The compound this compound has demonstrated potent antitumor activity by inhibiting its three targets, with IC50 values of 191.08 nM for EGFR, 132.65 nM for HER2, and 113.98 nM for CDK9. medchemexpress.com This multi-pronged attack is designed to restore therapeutic sensitivity in tumors that have become refractory to single-agent treatments. For instance, studies show that this compound retains activity against trastuzumab-resistant cell lines, indicating its potential utility where traditional HER2-targeted therapies have failed.

| Compound/Strategy | Model System | Key Finding | Reference |

| This compound | Trastuzumab-resistant breast cancer cell lines | Retains activity, overcoming a common clinical resistance mechanism. | |

| CDK9 Inhibitors | Osimertinib-resistant NSCLC cell lines | Markedly reduced cell viability, comparable to parental sensitive cells. | nih.gov |

| IHMT-CDK9-36 (CDK9 inhibitor) | CDK9 mutant AML cell line | Overcame resistance mediated by a specific CDK9 mutation (L156F). | nih.govlcsciences.com |

| AZD4573 (CDK9 inhibitor) + Fulvestrant + Palbociclib | Endocrine- and Palbociclib-resistant PDX models | Combination treatment resulted in tumor regression. | aacrjournals.org |

Advanced Research Methodologies and Future Directions in Egfr/her2/cdk9 in 3 Research

Structural Biology and Computational Modeling Approaches

Computational methods are indispensable in modern drug discovery, offering a window into the molecular interactions that govern a drug's efficacy and selectivity. These in silico techniques accelerate the design and optimization process long before a compound reaches clinical trials.

Molecular Docking and Dynamics Simulations for Target Binding Elucidation

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target molecule, such as a protein kinase. For a triple-inhibitor like EGFR/HER2/CDK9-IN-3, docking studies are crucial to understand how the compound fits into the ATP-binding pockets of each of its three distinct kinase targets. These simulations can predict the binding affinity and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the drug-target complex. mdpi.comresearchgate.netugm.ac.id For instance, studies on dual EGFR/HER2 inhibitors use docking to compare the binding energies and interaction modes of novel compounds against reference drugs like Erlotinib and Neratinib. nih.govresearchgate.net

Following docking, molecular dynamics (MD) simulations provide a more dynamic picture of the interaction. MD simulations model the movement of every atom in the protein-ligand complex over time, typically for nanoseconds, to assess the stability of the predicted binding pose. mdpi.com This method confirms whether the initial interactions identified by docking are maintained in a dynamic, solvated environment, thus providing a more accurate assessment of the compound's binding stability. mdpi.comresearchgate.net

Table 1: Key Parameters in Computational Analysis of Inhibitor Binding

| Methodology | Purpose | Key Outputs | Example Application |

|---|---|---|---|

| Molecular Docking | Predicts binding conformation and affinity of a ligand to a protein target. | Docking Score (e.g., kcal/mol), Binding Pose, Key Amino Acid Interactions. | Evaluating how this compound fits into the ATP-binding sites of EGFR, HER2, and CDK9. researchgate.netnih.gov |

| Molecular Dynamics (MD) Simulation | Assesses the stability of the ligand-protein complex over time in a simulated physiological environment. | Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), Hydrogen Bond Analysis. | Confirming the stability of the binding interactions predicted by docking for over 100 nanoseconds. mdpi.com |

Structure-Activity Relationship (SAR) Studies for Compound Optimization

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, involving the systematic modification of a compound's chemical structure to observe the effect on its biological activity. oncodesign-services.com The goal is to identify which parts of the molecule are essential for its function and which can be altered to improve properties like potency, selectivity, and pharmacokinetic profile. oncodesign-services.comnih.gov

For a multi-targeted inhibitor, SAR is particularly complex. Researchers would synthesize a series of analogues of this compound, making small, deliberate changes to its scaffold. nih.gov Each new compound would be tested against all three target kinases. This process helps to build a comprehensive map of how structural changes affect inhibitory activity, guiding the design of more optimized drug candidates. researchgate.net For example, SAR studies on quinazoline-based EGFR inhibitors have revealed that specific substitutions can dramatically increase binding affinity and potency. mdpi.com

Omics-Based Profiling

"Omics" technologies provide a global view of cellular processes by measuring entire sets of biological molecules. These powerful techniques are essential for understanding the widespread effects of a drug, identifying biomarkers of response, and uncovering mechanisms of resistance.

Transcriptomic Analysis (e.g., RNA Sequencing) to Unravel Gene Expression Changes

Transcriptomic analysis, primarily through RNA sequencing (RNA-Seq), measures the expression levels of thousands of genes simultaneously. By treating cancer cells with this compound and performing RNA-Seq, researchers can identify which genes are upregulated or downregulated in response to the drug. nih.gov This provides a detailed picture of the cellular pathways being modulated.

Since CDK9 is a key regulator of transcription, its inhibition is expected to cause rapid and significant changes in the transcriptome. nih.gov Specifically, CDK9 inhibition leads to reduced expression of short-lived pro-survival proteins like MYC and Mcl-1. nih.gov RNA-Seq can confirm the downregulation of these critical oncogenes and reveal other, less obvious, effects on gene networks, providing a comprehensive understanding of the inhibitor's mechanism of action. nih.govscispace.com

Proteomic and Phosphoproteomic Analysis (e.g., Western Blot) to Evaluate Target Engagement and Pathway Modulation

While transcriptomics reveals changes in gene expression, proteomics and phosphoproteomics analyze the proteins themselves—the functional machinery of the cell. mdpi.com Western blotting is a targeted proteomic technique commonly used to confirm that a drug is engaging its intended target. researchgate.netresearchgate.net To evaluate this compound, researchers would use specific antibodies to measure the levels of total and phosphorylated EGFR, HER2, and downstream signaling proteins like AKT and ERK. nih.govnih.gov A successful inhibitor would decrease the phosphorylation of these key proteins, indicating effective blockade of the signaling pathways. nih.gov

More advanced, large-scale mass spectrometry-based proteomics can provide an unbiased, global view of how the inhibitor alters the entire proteome and phosphoproteome. nih.gov This can reveal broader pathway modulation, identify off-target effects, and uncover novel mechanisms of action or resistance. mdpi.com For example, phosphoproteomic studies have been instrumental in understanding resistance mechanisms to EGFR tyrosine kinase inhibitors (TKIs) by identifying dysregulated signaling pathways. mdpi.com

Table 2: Summary of Omics-Based Methodologies in Inhibitor Research

| Methodology | Primary Target of Measurement | Key Insights Provided | Example Application for this compound |

|---|---|---|---|

| RNA Sequencing (Transcriptomics) | mRNA levels of all expressed genes. | Global changes in gene expression; identification of modulated pathways. | Confirming downregulation of CDK9 target genes like MYC and Mcl-1. nih.govnih.gov |

| Western Blot (Proteomics) | Levels of specific total and phosphorylated proteins. | Confirmation of target engagement and modulation of specific signaling nodes. | Measuring the reduction of phosphorylated EGFR, HER2, and downstream AKT. researchgate.netresearchgate.net |

| Mass Spectrometry (Proteomics/Phosphoproteomics) | Global protein and phosphopeptide abundance. | Unbiased view of pathway alterations; discovery of novel targets and resistance mechanisms. | Identifying widespread changes in cellular signaling networks following treatment. mdpi.comnih.gov |

Development of Advanced Therapeutic Modalities Utilizing CDK9 Inhibition

Beyond traditional small-molecule inhibitors, research is exploring novel therapeutic strategies that leverage the importance of CDK9 in cancer. These advanced modalities aim to improve selectivity, overcome resistance, and enhance therapeutic efficacy.

One of the most promising approaches is the development of Proteolysis-Targeting Chimeras (PROTACs). tandfonline.com A PROTAC is a heterobifunctional molecule that links a target-binding molecule (like a CDK9 inhibitor) to a ligand for an E3 ubiquitin ligase. researchgate.net This proximity induces the ubiquitination and subsequent degradation of the target protein by the cell's own proteasome machinery. nih.govnih.gov Several CDK9-selective PROTACs have been developed, demonstrating the ability to eliminate the CDK9 protein entirely rather than just inhibiting its activity. tandfonline.commedchemexpress.com This approach can offer a more profound and sustained biological effect and can be more selective than traditional inhibitors. nih.gov

Another advanced modality is the creation of Antibody-Drug Conjugates (ADCs). In this strategy, a potent cytotoxic agent, such as a CDK inhibitor, is attached to a monoclonal antibody that targets a specific cell surface protein, like EGFR. nih.gov This allows for the targeted delivery of the inhibitor directly to cancer cells that overexpress the target protein, minimizing exposure and toxicity to healthy tissues. nih.gov An ADC carrying a CDK inhibitor like SNS-032 (which inhibits CDK2/7/9) has shown promise in restricting the growth of EGFR-expressing triple-negative breast cancer. nih.gov

These innovative approaches represent the future of targeted therapy, moving from simple inhibition to sophisticated modulation and targeted degradation of key cancer drivers like CDK9.

Exploration of Proteolysis-Targeting Chimeras (PROTACs) and Molecular Glues

Beyond traditional occupancy-based inhibition, novel therapeutic modalities like Proteolysis-Targeting Chimeras (PROTACs) and molecular glues are emerging as powerful strategies for targeted protein degradation. nih.gov These approaches utilize the cell's own protein disposal machinery to eliminate target proteins rather than just blocking their activity.

PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. nih.gov This technology offers the potential for greater selectivity and the ability to target proteins that have been traditionally difficult to inhibit. Research into PROTACs targeting the components of this compound is an active area of investigation. For instance, lapatinib-based PROTACs have been developed that can induce the degradation of both EGFR and HER2. nih.gov Interestingly, modifications to the linker length of these PROTACs can alter their degradation profile, switching from dual EGFR/HER2 degradation to EGFR-only degradation, highlighting the tunability of this technology. nih.govnih.gov

Similarly, PROTACs have been successfully designed to target CDK9. By linking a CDK9 inhibitor to a ligand for an E3 ligase like Cereblon (CRBN), researchers have created molecules that can selectively degrade CDK9. nih.govnih.gov One such example is THAL-SNS-032, a PROTAC that induces potent and selective degradation of CDK9. nih.gov The development of tools like the "Molecular Glue/PROTAC® Optimization Kit for CDK2/CDK9-Cereblon Binding" further facilitates the discovery and profiling of new degraders for these targets. bpsbioscience.combpsbioscience.com

Molecular glues are small molecules that induce or stabilize the interaction between a target protein and an E3 ligase, leading to the degradation of the target. nih.gov This approach has been successfully applied to EGFR, with the identification of a molecular glue, CDDO-Me, that orchestrates the binding between EGFR and the E3 ubiquitin ligase adapter KEAP1, leading to EGFR's ubiquitination and degradation. nih.govresearchgate.net This strategy has shown potential in attenuating the progression of triple-negative breast cancer (TNBC) in preclinical models. nih.govresearchgate.net

The table below summarizes key research findings in the development of PROTACs and molecular glues for EGFR, HER2, and CDK9.

| Therapeutic Modality | Target(s) | Key Findings | Reference(s) |

| PROTAC | EGFR, HER2 | Lapatinib-based PROTACs can degrade both EGFR and HER2. Linker length can modulate degradation selectivity. | nih.govnih.gov |

| PROTAC | CDK9 | THAL-SNS-032, a CDK9 PROTAC, induces potent and selective degradation of CDK9. | nih.gov |

| Molecular Glue | EGFR | CDDO-Me induces EGFR degradation by promoting its interaction with the KEAP1 E3 ligase adapter. | nih.govresearchgate.net |

Investigation of Antibody-Drug Conjugates (ADCs) Incorporating CDK Inhibitors

Antibody-drug conjugates (ADCs) represent a powerful approach to selectively deliver potent cytotoxic agents to cancer cells by targeting tumor-associated antigens on the cell surface. This strategy is being actively explored to enhance the therapeutic index of CDK inhibitors.

A notable example is the development of an anti-EGFR ADC that carries the CDK inhibitor SNS-032. nih.govnih.gov SNS-032 is known to have selective inhibitory activity against CDK2, CDK7, and CDK9. nih.gov This ADC is designed to target EGFR-expressing tumor cells, such as those found in aggressive and treatment-refractory triple-negative breast cancer (TNBC). nih.govnih.govresearchgate.net Upon binding to EGFR, the ADC is internalized, and the CDK inhibitor is released inside the cancer cell. nih.govnih.gov

Preclinical studies have demonstrated that this anti-EGFR-CDK inhibitor ADC can inhibit cell cycle progression and induce cytotoxicity in EGFR-expressing tumor cells. nih.govresearchgate.net Furthermore, it has been shown to restrict the growth of spheroids and xenograft tumors, including a patient-derived xenograft model. nih.govnih.gov This approach of exploiting EGFR overexpression for the targeted delivery of a cell cycle inhibitor may provide a selective and efficacious treatment strategy for cancers like basal-like/TNBC, including those that are resistant to chemotherapy. nih.govnih.gov

The table below presents details of a key study on an ADC incorporating a CDK inhibitor.

| ADC Component | Target Antigen | Payload | Key Findings | Reference(s) |

| Cetuximab | EGFR | SNS-032 (CDK2/7/9 inhibitor) | Restricted growth of EGFR-expressing TNBC spheroids and xenografts. Induced cell cycle inhibition and cytotoxicity. | nih.govnih.govresearchgate.net |

Identification and Validation of Predictive Biomarkers for Response and Resistance

The heterogeneity of cancer necessitates the identification of predictive biomarkers to select patients who are most likely to benefit from a particular therapy and to understand the mechanisms of resistance. For a multi-targeted inhibitor like this compound, the biomarker landscape is complex, involving potential alterations in any of the three targets or their downstream signaling pathways.

Mechanisms of resistance to EGFR tyrosine kinase inhibitors (TKIs) are well-documented and can involve both on-target (EGFR-dependent) and off-target (EGFR-independent) pathways. researchgate.net Off-target resistance can be mediated by the activation of bypass signaling pathways, with HER2 amplification being a notable mechanism of acquired resistance to EGFR-TKIs in non-small cell lung cancer (NSCLC). researchgate.netnih.gov This suggests that co-expression or amplification of HER2 could be a critical biomarker to consider for therapies that also target EGFR. Furthermore, mutations in genes such as FBXW7 and SMAD4 have been proposed as novel response biomarkers for EGFR and HER2 inhibitors. crossfire-oncology.com

Resistance to CDK9 inhibitors is also an area of active investigation. One identified mechanism of acquired resistance is a specific mutation in the CDK9 gene, L156F, which disrupts the binding of the inhibitor due to steric hindrance. nih.gov The presence of such mutations could serve as a biomarker for resistance to CDK9-targeting therapies.

The table below summarizes potential predictive biomarkers for response and resistance to inhibitors of EGFR, HER2, and CDK9.

| Target | Biomarker Type | Potential Biomarker | Implication | Reference(s) |

| EGFR/HER2 | Resistance | HER2 amplification | Acquired resistance to EGFR TKIs in NSCLC. | researchgate.netnih.gov |

| EGFR/HER2 | Response | FBXW7 or SMAD4 mutations | Potential sensitivity to EGFR and HER2 inhibitors. | crossfire-oncology.com |

| CDK9 | Resistance | CDK9 L156F mutation | Acquired resistance to CDK9 inhibitors. | nih.gov |

Exploration of this compound in Diverse Oncological Contexts beyond Breast Cancer

While the initial focus of many targeted therapies is often on a specific cancer type, the underlying molecular drivers are frequently shared across different malignancies. The components targeted by this compound are implicated in the pathogenesis of various cancers beyond breast cancer, suggesting a broader potential therapeutic application for such a multi-targeted inhibitor.

Colorectal Cancer: Both EGFR and HER2 are relevant targets in colorectal cancer. Anti-EGFR therapies are used in the treatment of metastatic colorectal cancer, although resistance is a significant challenge. Interestingly, while HER2 amplification can be a mechanism of resistance to anti-EGFR therapy, some research suggests that high HER2 expression may, in some contexts, predict a benefit from anti-EGFR treatment, highlighting the complex interplay between these receptors. precisionmedicineonline.comnih.govresearchgate.netprecisionmedicineonline.com The dual targeting of EGFR and HER2, combined with the transcriptional control offered by CDK9 inhibition, could offer a novel therapeutic strategy in this disease. nih.gov

Glioblastoma: Glioblastoma is an aggressive brain tumor characterized by frequent alterations in the EGFR gene, including amplification and mutations such as EGFRvIII. mdpi.comelsevierpure.com However, EGFR-targeted therapies have had limited success in this disease, often due to intrinsic and acquired resistance mechanisms. mdpi.comnih.gov Dacomitinib, a pan-ErbB inhibitor targeting EGFR, HER2, and HER4, has been evaluated in recurrent glioblastoma. mdpi.com Furthermore, CDK9 has been identified as a potential therapeutic target in glioblastoma, with CDK9 inhibition showing promise in preclinical models by impacting multiple cancer cell survival pathways. encyclopedia.pubnih.gov A combined EGFR, HER2, and CDK9 inhibitor could therefore address multiple oncogenic drivers in this challenging disease.

The table below outlines the rationale for exploring a multi-targeted EGFR/HER2/CDK9 inhibitor in other oncological contexts.

| Cancer Type | Rationale for Targeting EGFR/HER2/CDK9 | Reference(s) |

| Colorectal Cancer | EGFR is a therapeutic target; HER2 is implicated in resistance and response to anti-EGFR therapy; CDK9 is a potential target. | precisionmedicineonline.comnih.govresearchgate.netprecisionmedicineonline.comnih.gov |

| Glioblastoma | Frequent EGFR alterations; pan-ErbB inhibitors have been tested; CDK9 is a promising therapeutic target. | mdpi.comelsevierpure.comnih.govencyclopedia.pubnih.gov |

Q & A

Q. How should contradictory data (e.g., variable IC50 values across assays) be analyzed and resolved?

- Methodological Answer :

- Statistical Robustness : Apply ANOVA or mixed-effects models to assess inter-assay variability. Replicate experiments with standardized protocols (e.g., consistent ATP concentrations) .

- Meta-Analysis : Aggregate data from multiple studies using tools like RevMan to identify confounding factors (e.g., cell line genetic drift) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.